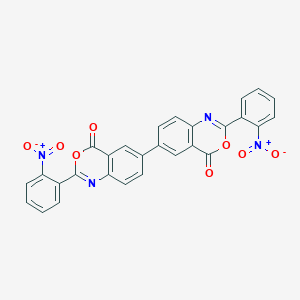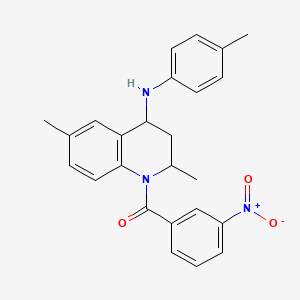
2,2'-bis(2-nitrophenyl)-4H,4'H-6,6'-bi-3,1-benzoxazine-4,4'-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2'-bis(2-nitrophenyl)-4H,4'H-6,6'-bi-3,1-benzoxazine-4,4'-dione, commonly known as NBD, is a heterocyclic organic compound that has been widely used in scientific research. NBD is a yellow crystalline powder that is insoluble in water and soluble in organic solvents. It has a broad range of applications in various fields, including biochemistry, biology, and materials science.
Mecanismo De Acción
The fluorescence of NBD arises from the intramolecular charge transfer (ICT) process, which involves the transfer of an electron from the nitro group to the benzoxazine ring. The ICT process is highly sensitive to the local environment, such as pH, polarity, and viscosity, making NBD an excellent indicator of molecular interactions and conformational changes.
Biochemical and Physiological Effects:
NBD has been shown to have minimal toxicity and does not affect the biological activity of conjugated biomolecules. Its fluorescence properties allow for the real-time monitoring of biological processes, such as protein-protein interactions, enzyme activity, and membrane dynamics. NBD has also been used to study the uptake and distribution of drugs in cells and tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using NBD in lab experiments include its high sensitivity, versatility, and compatibility with various biomolecules and experimental conditions. However, the limitations of NBD include its susceptibility to photobleaching and quenching by certain molecules, as well as its limited spectral range.
Direcciones Futuras
For the use of NBD in scientific research include the development of new conjugation strategies, the optimization of its fluorescence properties, and the integration of NBD with other imaging techniques, such as super-resolution microscopy and magnetic resonance imaging. Additionally, the use of NBD in the development of new biosensors and diagnostic tools holds great promise for the future.
Métodos De Síntesis
NBD can be synthesized by the condensation reaction of 2-nitrophenylamine with phthalic anhydride in the presence of a catalytic amount of zinc chloride. The reaction proceeds through the formation of an intermediate imide, which undergoes intramolecular cyclization to form the benzoxazine ring. The resulting product is then purified by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
NBD has been extensively used as a fluorescent probe for the detection of various biomolecules, such as proteins, nucleic acids, and lipids. Its fluorescence properties, including high quantum yield, large Stokes shift, and good photostability, make it an ideal candidate for such applications. NBD can be conjugated to biomolecules through various chemical reactions, such as amidation, esterification, and click chemistry, without affecting their biological activity.
Propiedades
IUPAC Name |
2-(2-nitrophenyl)-6-[2-(2-nitrophenyl)-4-oxo-3,1-benzoxazin-6-yl]-3,1-benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H14N4O8/c33-27-19-13-15(9-11-21(19)29-25(39-27)17-5-1-3-7-23(17)31(35)36)16-10-12-22-20(14-16)28(34)40-26(30-22)18-6-2-4-8-24(18)32(37)38/h1-14H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZJLAGRAPHPKIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(C=C(C=C3)C4=CC5=C(C=C4)N=C(OC5=O)C6=CC=CC=C6[N+](=O)[O-])C(=O)O2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H14N4O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-{[1-({6-[(2-methyl-2-propen-1-yl)amino]-3-pyridinyl}carbonyl)-4-piperidinyl]methyl}-2-pyrrolidinone](/img/structure/B5167884.png)
![1-methyl-4-[(2-methylphenoxy)acetyl]piperazine hydrochloride](/img/structure/B5167888.png)
![4-chloro-N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5167903.png)
![5-[(2,4-difluorophenoxy)methyl]-N-[2-(7-methyl-1H-benzimidazol-2-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5167917.png)
![4-[3-(cyclopentylamino)butyl]phenol](/img/structure/B5167927.png)
![3-(benzyloxy)-N-[3-chloro-4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5167936.png)
![2-[1-(2,2-dimethylpropyl)-4-(1H-indol-2-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B5167942.png)

![1,1'-[1,6-hexanediylbis(oxy)]bis(2-chloro-4-methylbenzene)](/img/structure/B5167955.png)
![N~1~-[4-(cyanomethyl)phenyl]-N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5167981.png)
![N-isopropyl-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5167988.png)
![4-tert-butyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5167995.png)
![2-ethyl-1-(4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzoyl)piperidine](/img/structure/B5168003.png)
![3-fluoro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5168011.png)
